molecular formula C11H22N2O4 B2852902 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate CAS No. 2034585-57-2

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate

Cat. No.: B2852902
CAS No.: 2034585-57-2
M. Wt: 246.307
InChI Key: AIBQZAQVIZBKBC-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate is a chemical compound with the molecular formula C11H22N2O4. It is a derivative of butan-1-amine, featuring a pyrrolidine ring and an oxalate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate typically involves the reaction of 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The general reaction scheme is as follows:

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine+Oxalic acid3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate\text{3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine} + \text{Oxalic acid} \rightarrow \text{this compound} 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine+Oxalic acid→3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring allows for various substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate has several scientific research applications:

Comparison with Similar Compounds

    3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine: The parent compound without the oxalate group.

    4F-3-methyl-α-PVP: A structural analog with a fluorine substitution.

    2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A related compound with a ketone group instead of an amine.

Uniqueness: 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. This makes it distinct from its analogs and potentially useful in different applications .

Properties

IUPAC Name

3-methyl-2-pyrrolidin-1-ylbutan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBQZAQVIZBKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N1CCCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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